

# A Comparative Spectroscopic Guide to 3-Iodo-4-methylbenzoic Acid and Its Isomers

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## Compound of Interest

Compound Name: 3-Iodo-4-methylbenzoic acid

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This guide provides a detailed comparative analysis of the spectroscopic properties of **3-iodo-4-methylbenzoic acid** and its structural isomers. Understanding the distinct spectral fingerprints of these closely related compounds is crucial for their unambiguous identification, characterization, and quality control in research and development settings. This document presents a compilation of experimental data from  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering a clear and objective comparison.

## Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **3-iodo-4-methylbenzoic acid** and two of its common isomers: 2-iodo-5-methylbenzoic acid and 4-iodo-3-methylbenzoic acid. These isomers were selected to illustrate the impact of the relative positions of the iodo and methyl substituents on the spectroscopic output.

Table 1:  $^1\text{H}$  NMR Spectral Data (400 MHz)

Compound	Chemical Shift ( $\delta$ , ppm) and Multiplicity
3-Iodo-4-methylbenzoic acid (in DMSO- $d_6$ )	$\sim 8.31$ (s, 1H, Ar-H), $\sim 7.85$ (d, 1H, Ar-H), $\sim 7.45$ (d, 1H, Ar-H), $\sim 2.44$ (s, 3H, -CH <sub>3</sub> )
2-Iodo-5-methylbenzoic acid (in CDCl <sub>3</sub> )	$\sim 7.91$ (d, J = 8.2 Hz, 1H, Ar-H), $\sim 7.84$ (d, J = 1.8 Hz, 1H, Ar-H), $\sim 7.02$ (dd, J = 8.2, 1.8 Hz, 1H, Ar-H), $\sim 2.36$ (s, 3H, -CH <sub>3</sub> ) <sup>[1]</sup>
4-Iodo-3-methylbenzoic acid (in DMSO- $d_6$ )	$\sim 8.15$ (d, 1H, Ar-H), $\sim 7.80$ (dd, 1H, Ar-H), $\sim 7.55$ (d, 1H, Ar-H), $\sim 2.40$ (s, 3H, -CH <sub>3</sub> )

Table 2: <sup>13</sup>C NMR Spectral Data (100 MHz)

Compound	Chemical Shift ( $\delta$ , ppm)
3-Iodo-4-methylbenzoic acid (in DMSO- $d_6$ )	$\sim 167.0$ (C=O), $\sim 144.0$ (C-CH <sub>3</sub> ), $\sim 140.0$ (C-I), $\sim 132.0$ (Ar-C), $\sim 130.0$ (Ar-C), $\sim 128.0$ (Ar-C), $\sim 100.0$ (C-COOH), $\sim 23.0$ (-CH <sub>3</sub> )
2-Iodo-5-methylbenzoic acid (in CDCl <sub>3</sub> )	$\sim 171.0$ (C=O), $\sim 142.0$ (C-CH <sub>3</sub> ), $\sim 138.0$ (C-I), $\sim 135.0$ (Ar-C), $\sim 130.0$ (Ar-C), $\sim 128.0$ (Ar-C), $\sim 92.0$ (C-COOH), $\sim 20.0$ (-CH <sub>3</sub> )
4-Iodo-3-methylbenzoic acid (in DMSO- $d_6$ )	$\sim 166.5$ (C=O), $\sim 141.0$ (C-CH <sub>3</sub> ), $\sim 137.0$ (Ar-C), $\sim 134.0$ (Ar-C), $\sim 131.0$ (Ar-C), $\sim 102.0$ (C-I), $\sim 98.0$ (C-COOH), $\sim 21.0$ (-CH <sub>3</sub> )

Table 3: Infrared (IR) Spectroscopy Data (cm<sup>-1</sup>)

Compound	O-H Stretch	C=O Stretch	C-I Stretch
3-Iodo-4-methylbenzoic acid	3300-2500 (broad)	~1680	~550
2-Iodo-5-methylbenzoic acid	3300-2500 (broad)	~1690	~570
4-Iodo-3-methylbenzoic acid	3300-2500 (broad)	~1685	~560

Table 4: Mass Spectrometry Data (m/z)

Compound	Molecular Ion [M] <sup>+</sup>	Key Fragment Ions
3-Iodo-4-methylbenzoic acid	262	245 [M-OH] <sup>+</sup> , 217 [M-COOH] <sup>+</sup> , 118 [M-I] <sup>+</sup> , 90 [M-I-CO] <sup>+</sup>
2-Iodo-5-methylbenzoic acid	262	245 [M-OH] <sup>+</sup> , 217 [M-COOH] <sup>+</sup> , 118 [M-I] <sup>+</sup> , 90 [M-I-CO] <sup>+</sup>
4-Iodo-3-methylbenzoic acid	262	245 [M-OH] <sup>+</sup> , 217 [M-COOH] <sup>+</sup> , 118 [M-I] <sup>+</sup> , 90 [M-I-CO] <sup>+</sup>

## Experimental Protocols

The data presented in this guide were obtained using standard analytical techniques. The following are generalized experimental protocols that can be adapted for the analysis of these and similar compounds.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Approximately 5-10 mg of the solid sample was dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub> or CDCl<sub>3</sub>) in a standard 5 mm NMR tube.
- **Instrumentation:** <sup>1</sup>H and <sup>13</sup>C NMR spectra were acquired on a 400 MHz NMR spectrometer.
- **<sup>1</sup>H NMR Acquisition:** Spectra were typically acquired with 16-32 scans, a spectral width of 16 ppm, and a relaxation delay of 1-2 seconds.

- **$^{13}\text{C}$  NMR Acquisition:** Spectra were acquired using a proton-decoupled pulse sequence with a spectral width of 240 ppm, a relaxation delay of 2-5 seconds, and typically required several hundred to a few thousand scans for adequate signal-to-noise.
- **Data Processing:** The raw free induction decay (FID) data was processed with Fourier transformation, followed by phase and baseline correction. Chemical shifts were referenced to the residual solvent peak.

## Infrared (IR) Spectroscopy

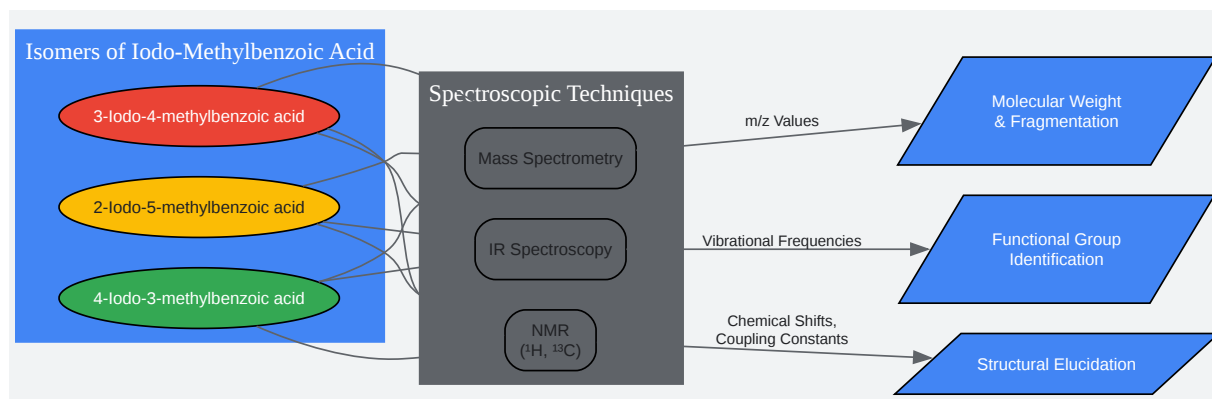
- **Sample Preparation:** Solid samples were analyzed using the Attenuated Total Reflectance (ATR) technique. A small amount of the solid was placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk.
- **Instrumentation:** IR spectra were recorded on a Fourier Transform Infrared (FTIR) spectrometer.
- **Data Acquisition:** Spectra were typically collected over the range of  $4000\text{--}400\text{ cm}^{-1}$  with a resolution of  $4\text{ cm}^{-1}$ .

## Mass Spectrometry (MS)

- **Sample Preparation:** A dilute solution of the sample was prepared in a suitable volatile solvent, such as methanol or acetonitrile.
- **Instrumentation:** Mass spectra were obtained using a mass spectrometer equipped with an electrospray ionization (ESI) or electron ionization (EI) source.
- **Data Acquisition:** For ESI, data was typically acquired in negative ion mode to observe the deprotonated molecule  $[\text{M-H}]^-$ . For EI, the electron energy was set to 70 eV. The mass analyzer was scanned over a mass range appropriate for the compound (e.g.,  $m/z$  50-300).

## Visualization of Isomeric Relationships and Spectroscopic Analysis

The following diagram illustrates the relationship between the different isomers of iodo-methylbenzoic acid and the spectroscopic techniques used for their characterization.



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Caption: Workflow for the spectroscopic differentiation of iodo-methylbenzoic acid isomers.

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## References

- 1. 2-Iodo-5-methylbenzoic acid | 52548-14-8 | Benchchem [benchchem.com]
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